
Ethyl 2-(benzyloxy)propanoate
Overview
Description
Ethyl 2-(benzyloxy)propanoate (CAS No. 54783-72-1) is an enantiopure ester with the (S)-configuration. Its structure features a propanoate backbone substituted with a benzyloxy group at the α-position. This compound is widely used as a chiral building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The benzyloxy group serves as a protective moiety for hydroxyl functionalities, which can be selectively removed via catalytic hydrogenation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(benzyloxy)propanoate can be synthesized through the O-benzylation of ethyl 2-hydroxypropanoate (ethyl lactate). The reaction involves the use of O-benzyl-2,2,2-trichloroacetimidate as the benzylating agent in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is carried out in a mixture of anhydrous cyclohexane and dichloromethane under an argon atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Hydrolysis: Benzyloxypropanoic acid and ethanol.
Reduction: 2-(Benzyloxy)propanal.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-(benzyloxy)propanoate has been utilized in various scientific domains:
Organic Synthesis
- Intermediate for Complex Molecules: It serves as a crucial intermediate in synthesizing more complex organic compounds, facilitating the introduction of various functional groups through nucleophilic substitution reactions .
Pharmaceutical Research
- Drug Development: The compound is explored for its potential as a drug candidate due to its ability to undergo transformations that can lead to biologically active derivatives. Its structure allows for modifications that enhance biological activity, making it a valuable scaffold in medicinal chemistry.
- Biological Activity Studies: this compound has been investigated for interactions with specific enzymes or receptors, indicating its potential role in modulating biochemical pathways. The benzyloxy group enhances lipophilicity, improving membrane penetration and biological activity .
Material Science
- Polymer Synthesis: The compound is also used in the synthesis of advanced materials and polymers, where its unique properties contribute to the development of materials with tailored characteristics.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Synthesis of α-Amino Esters: Research has demonstrated the utility of this compound in producing unnatural α-amino esters from diethyl malonate, showcasing its relevance in synthesizing biologically important molecules .
- Antiproliferative Activities: Studies involving derivatives of this compound have shown promising antiproliferative activities against cancer cell lines, indicating its potential therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 2-(benzyloxy)propanoate primarily involves its reactivity as an ester. The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Structural Analogues
Ethyl 2-(Hexylcarbamoyloxy)propanoate
- Structure : Contains a urethane bond (hexylcarbamoyloxy) instead of benzyloxy.
- Synthesis : Prepared for lipase-catalyzed transamidation studies.
- Reactivity: The carbamoyl group enables enzyme-mediated reactions, unlike the inert benzyloxy group in Ethyl 2-(benzyloxy)propanoate.
- Applications : Used as a model compound for studying enzymatic transamidation .
Ethyl 2-Methoxybenzoate
- Structure : Methoxy group attached to a benzoate ester (C10H12O3, MW 180.20).
- Physical Properties: Lower molecular weight and higher solubility in ethanol compared to this compound.
- Applications : Utilized in flavor and fragrance industries, regulated under JECFA/FCC standards .
2-Phenoxyethyl Propanoate
- Structure: Phenoxy group linked to an ethyl ester (C11H14O3).
- Reactivity: The phenoxy group is electron-withdrawing, contrasting with the electron-rich benzyloxy group.
- Applications : Industrial solvent and intermediate in polymer synthesis .
Ethyl 2-[(8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Structure : Chromenyl-oxy substituent (C17H18O6).
- Properties : Enhanced UV absorption due to the extended aromatic system.
- Applications: Potential use in photodynamic therapy or as a fluorescent probe .
Biological Activity
Ethyl 2-(benzyloxy)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate backbone with a benzyloxy substituent, which enhances its lipophilicity. This property is crucial for the compound's ability to penetrate biological membranes, making it a candidate for various therapeutic applications. The presence of the benzyloxy group is particularly significant as it enhances binding affinity to enzymes and receptors, potentially influencing multiple biological pathways.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The amino group in similar compounds can form hydrogen bonds with biological molecules, enhancing specificity.
- Hydrophobic Interactions : The benzyloxy group participates in hydrophobic interactions, which are vital for binding to lipid membranes and proteins .
These interactions may lead to the modulation of various biochemical pathways, including enzyme inhibition and potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity against a range of microorganisms. For instance, compounds structurally related to this compound have shown antibacterial and antifungal properties. In studies involving derivatives of this compound, notable antimicrobial activity was observed against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Ethyl 2-(substituted benzylthio)-4-... | S. aureus | 16 µg/mL |
Ethyl 2-(benzyloxy)butanoate | Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of various derivatives of this compound on cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .
- Hypoglycemic Effects : Another research effort focused on the hypoglycemic activity of structurally similar compounds. These studies demonstrated that certain derivatives could enhance glucose uptake in cells without exhibiting cytotoxic effects, indicating their potential as antidiabetic agents .
- Enzyme Inhibition Studies : Research has also highlighted the role of this compound in enzyme inhibition assays. The compound's ability to inhibit specific enzymes suggests it may have applications in treating diseases where enzyme overactivity is a concern.
Properties
IUPAC Name |
ethyl 2-phenylmethoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECFQHZUGDYXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340143 | |
Record name | Ethyl 2-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-44-0 | |
Record name | Ethyl 2-(benzyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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